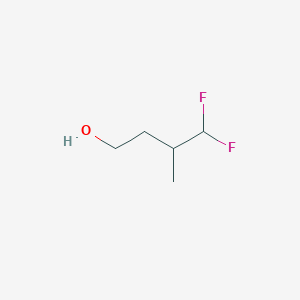

4,4-Difluoro-3-methylbutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-methylbutan-1-ol typically involves the fluorination of 3-methylbutan-1-ol. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled temperatures to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 4,4-Difluoro-3-methylbutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed:

Oxidation: Formation of 4,4-difluoro-3-methylbutan-2-one.

Reduction: Formation of 4,4-difluoro-3-methylbutane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

4,4-Difluoro-3-methylbutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mecanismo De Acción

The mechanism of action of 4,4-Difluoro-3-methylbutan-1-ol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways .

Comparación Con Compuestos Similares

3-Methylbutan-1-ol: A non-fluorinated analog with similar structural features but different reactivity and properties.

4,4-Difluorobutan-1-ol: A compound with a similar fluorination pattern but lacking the methyl group.

Uniqueness: 4,4-Difluoro-3-methylbutan-1-ol is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry .

Actividad Biológica

4,4-Difluoro-3-methylbutan-1-ol is a fluorinated alcohol that has garnered attention for its potential biological activities. This article delves into its biochemical interactions, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound features a branched alkyl chain with two fluorine atoms attached to the fourth carbon and a hydroxyl group (-OH) at the first carbon. Its molecular formula is C5H10F2O, and it has a molecular weight of approximately 138.14 g/mol. The presence of fluorine atoms significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, enhancing solubility and bioavailability.

- Fluorine Substitution Effects : The fluorine atoms can modify the compound’s electronic properties, affecting its binding affinity to enzymes or receptors .

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in various assays:

- Microtubule Stabilization : In cell-based assays, it has been shown to stabilize microtubules, which are crucial for cell division and intracellular transport. This stabilization is measured by assessing acetylated α-tubulin levels in treated cells .

| Concentration (μM) | Acetylated α-Tubulin (relative to control) |

|---|---|

| 1 | 1.5 |

| 10 | 2.0 |

This data suggests a dose-dependent increase in microtubule stability.

Case Studies

- Neurodegenerative Disease Models : In studies using tau and amyloid-beta plaque transgenic mouse models, compounds similar to this compound demonstrated neuroprotective effects by stabilizing microtubules and reducing tau hyperphosphorylation .

- Inflammatory Response : Preliminary findings suggest that this compound may modulate inflammatory pathways by influencing cytokine production. Further studies are required to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Fluorination Level | Biological Activity |

|---|---|---|

| 3-Methylbutan-1-ol | None | Low activity; used as a solvent |

| This compound | Two Fluorines | Moderate activity; microtubule stabilizer |

| 4-Fluoro-3-methylbutan-1-ol | One Fluorine | Limited studies; potential for lower activity |

The addition of fluorine atoms appears to enhance metabolic stability and alter biological activity compared to non-fluorinated analogs.

Propiedades

IUPAC Name |

4,4-difluoro-3-methylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2O/c1-4(2-3-8)5(6)7/h4-5,8H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHGYLHPDGUFBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.